REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[C:11](=[O:22])[N:12]([CH2:15][C:16]3O[CH:19]=[N:18][C:17]=3[CH3:21])[CH2:13][CH2:14][C:3]1=2.C([NH2:25])=O>O>[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[C:11](=[O:22])[N:12]([CH2:15][C:16]3[N:25]=[CH:19][NH:18][C:17]=3[CH3:21])[CH2:13][CH2:14][C:3]1=2
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Name
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2,3,4,5-tetrahydro-5-methyl-2-[(4-methyloxazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one
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Quantity
|
100 mg
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Type
|
reactant
|
Smiles
|
CN1C2=C(C=3C=CC=CC13)C(N(CC2)CC2=C(N=CO2)C)=O
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
C(=O)N
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated at 180° for 24 h
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Duration
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24 h
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Type
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TEMPERATURE
|
Details
|
The mixture was then cooled
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (3×100 ml)
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Type
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CONCENTRATION
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Details
|
The combined organic extracts were concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
the residue was purified by FCC
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Type
|
WASH
|
Details
|
eluting with System A (100:8:1)
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Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(C=3C=CC=CC13)C(N(CC2)CC=2N=CNC2C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |